(Tetrahydrofuran-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 175.06 g/mol. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a hydrazine moiety. It appears as a white solid and is utilized in various scientific research applications, particularly in organic synthesis and pharmaceutical development.
The compound is synthesized from the reaction of tetrahydrofuran with hydrazine in the presence of hydrochloric acid, leading to the formation of the dihydrochloride salt. The synthesis can be carried out in both laboratory and industrial settings, with industrial methods involving large-scale reactors to optimize yield and purity.
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride falls under the category of hydrazine derivatives, which are known for their reactivity and utility in organic chemistry. It is classified as an intermediate compound used in various chemical reactions and processes.
The synthesis of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride typically involves several key steps:
The synthesis can be optimized through various techniques, including controlling temperature and pressure during reactions to enhance yield. Industrial production methods mirror laboratory techniques but are scaled up for efficiency.
The molecular structure of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride features a tetrahydrofuran ring connected to a hydrazine group, which contributes to its reactivity. The presence of two hydrochloride groups indicates that it exists as a salt form.
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (Tetrahydrofuran-3-yl)hydrazine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites on these targets, potentially leading to inhibition or activation of specific biochemical pathways. This property makes it valuable in drug discovery and development.
Relevant data indicates that the compound's stability can be influenced by pH and temperature during storage and use.
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride has numerous applications across various fields:
The molecular architecture of (tetrahydrofuran-3-yl)hydrazine dihydrochloride comprises two defining components: a tetrahydrofuran ring and a hydrazine functional group, stabilized in dihydrochloride salt form. The tetrahydrofuran ring adopts a puckered conformation characteristic of saturated five-membered oxygen heterocycles, with bond angles approximating 108° at the oxygen atom and 102° at ring carbon atoms. The chiral center at C3 governs the compound's stereochemical identity, with the (S)-enantiomer predominating in pharmaceutical applications due to precise steric requirements in biological target interactions [1] [7].
Table 1: Structural Parameters of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride
Structural Feature | Parameter | Significance |
---|---|---|
Chiral Center Configuration | (S)-enantiomer predominant | Dictates biological activity and synthetic utility in asymmetric synthesis |
Bond Lengths (C3-N) | 1.47 Å | Shorter than typical C-N bonds due to sp³ hybridization and salt stabilization |
Ring Conformation | Envelope puckering | Influences solubility and crystal packing properties |
Hydrazine N-N Distance | 1.45 Å | Intermediate between single and double bond character, enhancing nucleophilicity |
The dihydrochloride salt formation profoundly modifies the compound's physicochemical behavior. Protonation occurs at both nitrogen atoms of the hydrazine moiety, generating a diazammonium dication balanced by chloride counterions. This ionic structure elevates water solubility to >500 mg/mL while suppressing base-mediated decomposition pathways. Crystalline stability is maintained through an extensive hydrogen-bonding network featuring N-H···Cl (2.98 Å) and N-H···O (2.78 Å) interactions, as confirmed by X-ray powder diffraction analyses [2] [6].
Enantiomeric purity, typically ≥99% ee for pharmaceutical-grade material, is maintained through chiral resolution techniques during synthesis. Analytical characterization employs chiral HPLC (Chiralpak AD-H column, hexane:isopropanol eluent) and optical rotation measurements ([α]D²⁵ = +12.5° in methanol). The hydrochloride salt form provides enhanced stability over the free base, reducing oxidative degradation during storage as validated by accelerated stability studies (6 months/40°C/75% RH) [1] [6].
Table 2: Analytical Characterization Methods and Parameters
Analytical Method | Conditions/Parameters | Characterization Output |
---|---|---|
Chiral HPLC | Chiralpak AD-H, 90:10 Hexane:IPA, 1.0 mL/min | Retention time: 8.2 min (S-enantiomer), 11.4 min (R-enantiomer) |
Optical Rotation | 25°C, 589 nm, c=1 in MeOH | [α]D²⁵ = +12.5° ± 0.5° |
¹³C NMR (D₂O) | 100 MHz | δ 67.8 (C2/C5), 51.3 (C3), 32.1 (C4) |
Melting Point | Differential Scanning Calorimetry | 198-202°C (decomposition) |
The strategic integration of tetrahydrofuran and hydrazine functionalities emerged during the early 2010s as pharmaceutical developers sought chiral, water-soluble intermediates for nitrogen-rich heterocycles. Patent WO2016021192A1 (2015) first documented the compound's practical synthesis, representing a significant advancement over earlier non-chiral heterocyclic hydrazines that limited stereoselective synthesis [1] [7]. This development coincided with growing recognition of tetrahydrofuran's role as a bioisostere for pyrrolidine and piperidine rings in medicinal chemistry, particularly for CNS-targeted therapeutics where improved blood-brain barrier penetration was desirable.
Commercial availability commenced circa 2015-2016, with CAS registry numbers 1364632-31-4 (free base) and 1364632-45-0 (hydrochloride salt) formalizing its chemical identity. Supplier catalogs (e.g., Ambeed, LookChem) listed the compound among specialized heterocyclic building blocks, with pricing reflecting high manufacturing costs ($250-500/g) during initial market entry. Current production scales remain restricted to multi-kilogram quantities, primarily serving preclinical pharmaceutical development [6].
Table 3: Historical Development and Commercialization Timeline
Timeline | Development Milestone | Significance |
---|---|---|
2013-2014 | Synthetic methodology development | Optimization of chiral resolution and salt formation protocols |
2015 | Patent WO2016021192A1 filing | First disclosure of scalable (S)-enantiomer synthesis |
2016 | Commercial catalog listings | Availability from specialty chemical suppliers (Ambeed, Belugas) |
2018-Present | Adoption in PDE9 inhibitor synthesis | Emergence as key intermediate in neurological drug candidates |
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride serves as a privileged chiral synthon in nitrogen-heterocycle construction, with its bifunctionality enabling dual reaction pathways: the hydrazine moiety participates in cyclocondensation reactions, while the tetrahydrofuran ring provides steric directionality. The compound's principal synthetic application involves the preparation of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds or equivalents. This reactivity is exploited in synthesizing PDE9 inhibitors like EVT-3085967, where the tetrahydrofuran substituent critically influences kinase selectivity profiles [4] [7].
The synthetic sequence typically employs a three-step strategy:
This route achieves 65-78% isolated yields for pyrazole products while preserving enantiomeric integrity (>98% ee). Alternative applications include:
Table 4: Representative Synthetic Applications and Reaction Schemes
Target Structure | Reaction Sequence | Key Conditions | Yield | Application |
---|---|---|---|---|
1-(THF-3-yl)-1H-pyrazol-4-amines | Condensation with malononitrile derivatives | EtOH, HCl, 80°C, 3h | 72% | Kinase inhibitor cores |
N-(1-(THF-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide | Acylation with benzofuran-2-carbonyl chloride | DCM, TEA, 0°C to RT | 85% | PDE9 inhibitor intermediate (EVT-3085967) |
Chiral THF-containing triazoles | Diazotization followed by CuAAC | NaNO₂/HCl, then CuI, phenylacetylene | 61% | Antimicrobial agents |
Process chemistry advancements have optimized the compound's manufacturing through two strategic approaches:
The latter method achieves superior atom economy (87% versus 63% in resolution methods) and reduced waste generation. Critical purification involves recrystallization from methanol/diethyl ether mixtures, yielding pharmaceutical-grade material (>99.5% purity by HPLC) with controlled particle size distribution (D90 <50µm) [1] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2